molecular formula C13H10FN3 B13048711 4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile

4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile

Cat. No.: B13048711
M. Wt: 227.24 g/mol
InChI Key: USUZGMWDZDXMDG-UHFFFAOYSA-N
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Description

4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile is a complex organic compound that features a pyrroloimidazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile typically involves multiple steps, including cyclization, etherification, and reduction reactions. One common synthetic route includes the following steps:

    Cyclization: Formation of the pyrroloimidazole core through intramolecular cyclization.

    Etherification: Introduction of the fluorobenzonitrile moiety via etherification.

    Reduction: Reduction of intermediate compounds to achieve the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorobenzonitrile moiety, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other pyrroloimidazole derivatives, such as:

4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile stands out due to its unique fluorobenzonitrile moiety, which can enhance its binding affinity and specificity for certain targets.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2

InChI Key

USUZGMWDZDXMDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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